molecular formula C104H152O12 B14160218 Sustanon 250 CAS No. 68924-89-0

Sustanon 250

Cat. No.: B14160218
CAS No.: 68924-89-0
M. Wt: 1594.3 g/mol
InChI Key: MCSYPSLMZYIEBI-DCGZKNSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sustanon 250 involves the synthesis of its four constituent testosterone esters. Each ester is synthesized through esterification reactions where testosterone is reacted with the corresponding carboxylic acid (propionic acid, phenylpropionic acid, isocaproic acid, and decanoic acid) in the presence of an acid catalyst . The reaction conditions typically involve heating the mixture under reflux to ensure complete esterification.

Industrial Production Methods

Industrially, this compound is produced by combining the four synthesized testosterone esters in precise proportions. The esters are dissolved in a carrier oil, such as arachis oil (peanut oil), and the solution is sterilized and filtered before being packaged into ampoules for injection . The production process must adhere to strict quality control standards to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sustanon 250 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Catalyzed by esterases in physiological conditions.

    Oxidation: Typically involves enzymes like cytochrome P450 oxidases.

    Reduction: Involves 5α-reductase enzyme.

Major Products

    Hydrolysis: Free testosterone.

    Oxidation: Androstenedione.

    Reduction: Dihydrotestosterone (DHT).

Properties

CAS No.

68924-89-0

Molecular Formula

C104H152O12

Molecular Weight

1594.3 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C29H46O3.C28H36O3.C25H38O3.C22H32O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h20,23-26H,4-19H2,1-3H3;3-7,18,22-25H,8-17H2,1-2H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t23-,24-,25-,26-,28-,29-;22-,23-,24-,25-,27-,28-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m0000/s1

InChI Key

MCSYPSLMZYIEBI-DCGZKNSFSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C

Origin of Product

United States

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